N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is substituted with a 4,5-dimethylthiazole moiety at the amide position and a methyl group at the 2-position of the thiazole ring. The presence of multiple hydrogen-bonding sites (e.g., carbonyl and amide groups) suggests interactions with biological targets or crystal lattice stabilization via intermolecular forces .
Properties
Molecular Formula |
C13H12N4O2S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H12N4O2S2/c1-6-5-17-11(19)9(4-14-13(17)20-6)10(18)16-12-15-7(2)8(3)21-12/h4-5H,1-3H3,(H,15,16,18) |
InChI Key |
DRDHNYKVCAZBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiazole with appropriate pyrimidine derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication . These actions result in its biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The compound shares structural similarities with derivatives reported in , such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (Fig. 1). Key differences include:
- Substituent Position: The target compound features a fused thiazolo-pyrimidine core, whereas analogs are monocyclic thiazoles with pyridine substituents.
Crystallographic and Hydrogen-Bonding Profiles
Crystallographic data from for a related thiazolo-pyrimidine derivative (monoclinic space group P2₁/c, density 1.387 g/cm³) provides a benchmark for comparison (Table 1). The target compound’s 4,5-dimethylthiazole substituent may alter packing efficiency and hydrogen-bonding networks. For instance, the amide group in the target compound could form N–H···O or N–H···N interactions, similar to patterns observed in ’s graph-set analysis of hydrogen-bonded aggregates .
Key Differentiators and Implications
- Hydrogen-Bonding Capacity: The amide group offers additional hydrogen-bond donor/acceptor sites compared to ester derivatives (e.g., ), improving target engagement .
- Crystallinity : The compound’s crystallinity may surpass simpler analogs due to planar fused-ring systems and directional hydrogen bonds, aiding in structure-property studies .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies.
Chemical Structure and Properties
The compound features a thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In particular:
- Activity Against Bacteria : The compound has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds with similar thiazole structures have been reported to inhibit these pathogens effectively .
- Antifungal Properties : The compound also presents antifungal activity against drug-resistant strains of Candida, outperforming traditional antifungals such as fluconazole in some cases .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The compound under review has shown promising results in vitro:
- Cytotoxicity : In cell line studies, compounds similar to this compound exhibited IC50 values indicating significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives demonstrated IC50 values below that of doxorubicin in specific cancer types .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) analyses indicate that modifications on the thiazole ring significantly influence the biological activity. For example:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Antitumor |
| Compound 10 | 1.98 ± 1.22 | Antitumor |
| Compound 13 | < Doxorubicin | Antitumor |
The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties:
- Mechanism of Action : Some studies suggest that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. For instance, certain analogues have shown to eliminate tonic extensor phases in animal models .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiazole-based compounds:
- Study on Antimicrobial Effects : A study demonstrated that novel thiazole derivatives exhibited potent antibacterial activity against resistant strains of S. aureus and E. faecium, suggesting their potential as new therapeutic agents .
- Anticancer Research : Another study focused on the synthesis of thiazole derivatives and their evaluation against various cancer cell lines showed promising results with significant apoptosis induction in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
